
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH, also known as DMPC or 2,2-dimethylcysteine protease inhibitor, is a synthetic compound that has been widely used in scientific research for its ability to inhibit protease activity. Proteases are enzymes that break down proteins and are involved in many biological processes, including cell signaling, protein degradation, and immune response. DMPC has been shown to be a potent inhibitor of a specific type of protease called papain, which is commonly used in research as a model protease.
Mechanism of Action
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH inhibits protease activity by binding to the active site of the enzyme and preventing substrate binding. The dimethylcysteine moiety of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is thought to interact with the catalytic residue of the protease, thereby blocking its activity.
Biochemical and Physiological Effects:
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH has been shown to have a number of biochemical and physiological effects, including the inhibition of protease activity, the stabilization of proteins, and the modulation of immune response. H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit protease activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is its ability to selectively inhibit protease activity, which makes it a useful tool for studying the role of proteases in biological processes. However, H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH has some limitations, including its potential toxicity and its specificity for papain, which may limit its use in some research applications.
Future Directions
There are several future directions for research on H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH, including the development of new protease inhibitors based on the H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH structure, the investigation of the anti-inflammatory effects of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH, and the exploration of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH's potential therapeutic applications in diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to better understand the mechanism of action of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH and its potential limitations in research applications.
Synthesis Methods
The synthesis of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH involves several steps, including the protection of the cysteine amino acid, the introduction of the dimethylcysteine moiety, and the removal of the protecting group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH has been used in a wide range of scientific research applications, including studies of protease activity, enzyme kinetics, and protein structure-function relationships. H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH has been shown to be a useful tool for studying the mechanism of action of proteases and for identifying potential inhibitors of protease activity.
properties
IUPAC Name |
(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPBNWZZMNQAD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


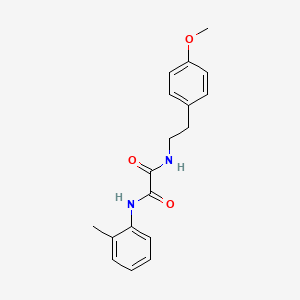
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)
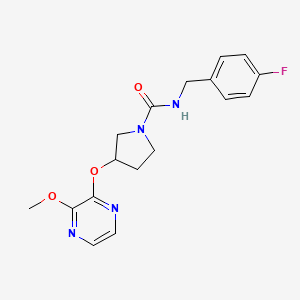
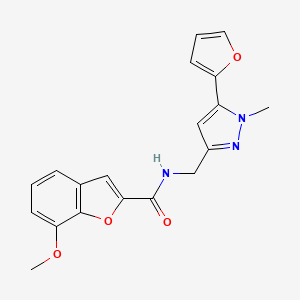
![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)
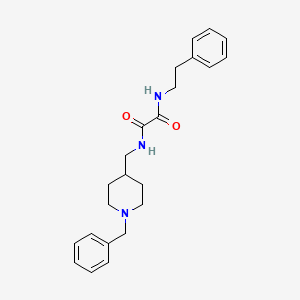
![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)

![2-Chloro-1-[3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone](/img/structure/B2863400.png)
![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)
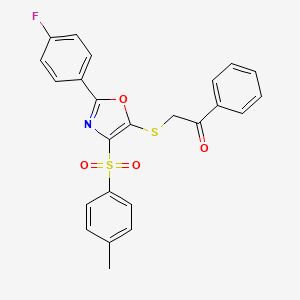
![N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2863404.png)
![4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2863406.png)